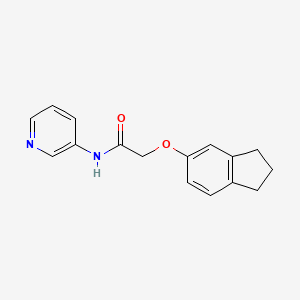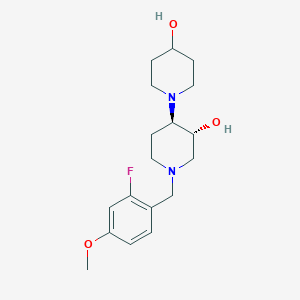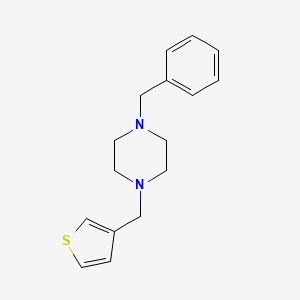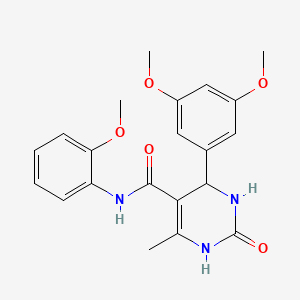
2-(2,3-dihydro-1H-inden-5-yloxy)-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-3-pyridinylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-3-pyridinylacetamide involves the inhibition of a specific enzyme, which plays a critical role in disease pathogenesis. The compound selectively binds to the active site of the enzyme, preventing its activity and thereby reducing the disease-associated pathological processes. The selectivity of the compound towards the targeted enzyme makes it a potential therapeutic agent with fewer side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. The compound has been shown to reduce the growth and proliferation of cancer cells, inhibit inflammation, and improve cognitive function in neurodegenerative disorders. Moreover, the compound has also been shown to have minimal toxicity and side effects in preclinical studies, making it a potential drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,3-dihydro-1H-inden-5-yloxy)-N-3-pyridinylacetamide in lab experiments include its selectivity towards the targeted enzyme, minimal toxicity and side effects, and potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method, low solubility in aqueous solutions, and potential off-target effects.
Orientations Futures
There are several future directions for the research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-3-pyridinylacetamide. One potential direction is to investigate the compound's therapeutic potential in other diseases such as autoimmune disorders and metabolic disorders. Moreover, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its optimal dosing and administration route. Additionally, the compound's selectivity towards the targeted enzyme needs to be further validated using biochemical and physiological assays. Finally, the development of more efficient synthesis methods and purification techniques for this compound would facilitate its widespread use in scientific research.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its selectivity towards the targeted enzyme, minimal toxicity and side effects, and potential therapeutic benefits make it a potential drug candidate. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and optimal dosing and administration route.
Méthodes De Synthèse
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-3-pyridinylacetamide involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid with 3-aminopyridine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-5-yloxy)-N-3-pyridinylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as a selective inhibitor of a specific enzyme, making it a potential drug candidate. Moreover, the compound has also been used as a tool compound in biochemical and physiological studies to investigate the role of the targeted enzyme in disease pathogenesis.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-14-5-2-8-17-10-14)11-20-15-7-6-12-3-1-4-13(12)9-15/h2,5-10H,1,3-4,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBYUZJZEDDPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorobenzyl)oxy]-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-methoxybenzamide](/img/structure/B5016108.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5016114.png)
![ethyl {5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5016120.png)


![methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B5016156.png)

![(2R*,6S*)-4-({1-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-1H-tetrazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5016181.png)
![1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5016186.png)
![5-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016198.png)
![5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5016210.png)
